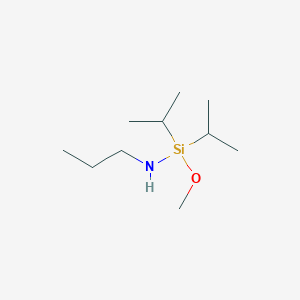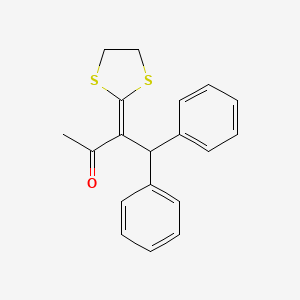
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in fields like materials science, pharmaceuticals, and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine typically involves the reaction of a silane precursor with appropriate alkylating agents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of silanes to alkenes or alkynes in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale hydrosilylation or alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reduction of silanes to form silanols or siloxanes.
Substitution: Nucleophilic substitution reactions where the methoxy or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium, or palladium complexes for hydrosilylation reactions.
Major Products
Silanols: Formed by oxidation or hydrolysis.
Siloxanes: Formed by condensation of silanols.
Substituted Silanes: Formed by nucleophilic substitution reactions.
科学研究应用
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine may have applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用机制
The mechanism of action of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine depends on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The molecular targets and pathways involved may include:
Enzymes: Inhibition or activation of specific enzymes.
Cell Membranes: Interaction with lipid bilayers to alter membrane properties.
Proteins: Binding to proteins to modulate their function.
相似化合物的比较
Similar Compounds
Trimethylsilanol: A simple organosilicon compound with similar properties.
Dimethylsilanediol: Another organosilicon compound with two hydroxyl groups.
Methoxytrimethylsilane: A methoxy-substituted organosilicon compound.
Uniqueness
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other organosilicon compounds
属性
CAS 编号 |
923561-01-7 |
|---|---|
分子式 |
C10H25NOSi |
分子量 |
203.40 g/mol |
IUPAC 名称 |
N-[methoxy-di(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C10H25NOSi/c1-7-8-11-13(12-6,9(2)3)10(4)5/h9-11H,7-8H2,1-6H3 |
InChI 键 |
LTBLCCBTTIOWBR-UHFFFAOYSA-N |
规范 SMILES |
CCCN[Si](C(C)C)(C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)


![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)


![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)


